molecular formula C18H17BrN2O2 B4749824 N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide

Cat. No. B4749824
M. Wt: 373.2 g/mol
InChI Key: GCRIBRKJABFRHN-VBKFSLOCSA-N
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Description

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a synthetic compound that has been extensively studied by researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and ultimately causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide in lab experiments include its potent anticancer activity and low toxicity in normal cells. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research on N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide. One potential direction is the development of more stable and soluble analogs of the compound that can be used in a wider range of experimental settings. Another direction is the investigation of the compound's potential applications in other diseases beyond cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action could be further elucidated to identify potential targets for drug development.
In conclusion, N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide is a synthetic compound that has shown promising anticancer activity in scientific research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While the compound has limitations in terms of solubility and stability, there are several future directions for research, including the development of more stable and soluble analogs and investigation of its potential applications in other diseases.

Scientific Research Applications

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. The compound has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRIBRKJABFRHN-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(4-bromophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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